Pabularinone
CAS No.: 4889-31-0
Cat. No.: VC16286413
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4889-31-0 |
|---|---|
| Molecular Formula | C16H14O5 |
| Molecular Weight | 286.28 g/mol |
| IUPAC Name | 9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,9H,8H2,1-2H3 |
| Standard InChI Key | SVPDNNKLQWHTPC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Fundamentals
Physicochemical Properties
Solubility and Partitioning
Experimental data indicates a logP value of 2.423, suggesting moderate lipophilicity that aligns with typical coumarin derivatives . The compound demonstrates limited aqueous solubility (logS = -3.828), presenting formulation challenges for pharmacological applications . Solubility parameters show preferential dissolution in polar aprotic solvents:
Stability Profile
Thermogravimetric analysis reveals decomposition onset at 218°C, with 95% mass loss occurring by 345°C . Photostability studies under UV irradiation (λ=254 nm) demonstrate 78% degradation over 48 hours, necessitating light-protected storage conditions .
Natural Occurrence and Biosynthesis
Botanical Sources
Pabularinone has been isolated from multiple Apiaceae family members:
-
Pleurospermum rivulorum (Himalayan cow parsnip): 0.12-0.15% dry weight in roots
-
Prangos uloptera (Central Asian medicinal herb): 0.08% in aerial parts
Biosynthetic Pathway
The compound originates from the shikimate pathway through:
-
Phenylpropanoid synthesis yielding umbelliferone
-
Prenylation at C6 position forming auraptene
-
Epoxidation and ring rearrangement
Pharmacological Profile
Bioactivity Spectrum
In vitro screening reveals multi-target activities:
Pharmacokinetic Predictions
Chemoinformatic modeling projects:
-
Moderate plasma protein binding (91.6%)
-
Blood-brain barrier penetration probability: 1%
| Parameter | Value | Relevance |
|---|---|---|
| CYP3A4 inhibition | 66.9% | Drug interaction potential |
| P-glycoprotein efflux | 0.3% | Oral bioavailability concern |
| Human intestinal absorption | 0.9% | Formulation challenge |
Advanced Analytical Characterization
Spectroscopic Signatures
-
MS/MS: m/z 286→229 (CO loss), 201 (furan cleavage), 173 (lactone ring)
-
¹H NMR (CDCl₃): δ 6.25 (d, J=9.5 Hz, H-3), 7.38 (s, H-5), 4.82 (m, OCH₂)
Chromatographic Behavior
HPLC analysis on C18 column (150×4.6 mm, 5μm) shows:
Synthetic and Modification Approaches
Total Synthesis
-
Pechmann condensation to form coumarin core
-
Vilsmeier-Haack formylation at C8
-
Grignard addition for side chain installation
Structure-Activity Relationships
Derivatization studies demonstrate:
-
Methoxy substitution at C5 increases antiviral potency 3-fold
-
Saturation of furan ring reduces cytotoxicity 40%
Formulation Strategies
Nanoencapsulation
Lipid-polymer hybrid nanoparticles (158 nm diameter, PDI=0.18) improve:
Prodrug Development
Phosphate ester prodrugs show:
Toxicological Assessment
Acute Toxicity
Rodent studies (OECD 423) indicate:
Genotoxicity
Ames test (TA98 strain):
-
Revertant colonies: 27±3 (control=25±2) at 500 μg/plate
Future Research Directions
Emerging areas of investigation focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume